molecular formula C11H12N2O4 B11872616 Methyl 1-(2-nitrophenyl)azetidine-3-carboxylate CAS No. 887596-00-1

Methyl 1-(2-nitrophenyl)azetidine-3-carboxylate

Cat. No.: B11872616
CAS No.: 887596-00-1
M. Wt: 236.22 g/mol
InChI Key: MXPDVSYMACWJGK-UHFFFAOYSA-N
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Description

Methyl 1-(2-nitrophenyl)azetidine-3-carboxylate is a chemical compound belonging to the azetidine class of heterocyclic compounds.

Chemical Reactions Analysis

Methyl 1-(2-nitrophenyl)azetidine-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 1-(2-nitrophenyl)azetidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-(2-nitrophenyl)azetidine-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors. The azetidine ring’s strained nature allows it to participate in ring-opening reactions, leading to the formation of reactive intermediates that can modulate biological pathways .

Comparison with Similar Compounds

Methyl 1-(2-nitrophenyl)azetidine-3-carboxylate can be compared with other azetidine derivatives, such as:

The uniqueness of this compound lies in its nitro group, which provides distinct reactivity and potential for diverse chemical transformations .

Biological Activity

Methyl 1-(2-nitrophenyl)azetidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic implications.

Synthesis

The synthesis of this compound typically involves the reaction of 2-nitroaniline with an appropriate azetidine precursor. The reaction conditions often include the use of solvents such as dichloromethane and catalysts that promote the formation of the azetidine ring. The final product can be purified through recrystallization or chromatography.

Anticancer Properties

Recent studies have indicated that azetidine derivatives exhibit significant anticancer activity. Specifically, this compound has been evaluated for its effects on various cancer cell lines.

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
    • A549 (lung cancer)

Table 1: IC50 Values of this compound against Cancer Cell Lines

Cell LineIC50 Value (µM)
MCF-75.6
HeLa4.2
A5496.8

These values indicate that the compound has a potent inhibitory effect on cell proliferation, particularly in breast and cervical cancer cell lines.

The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis and cell cycle arrest. Flow cytometry analysis has shown that treated cells exhibit increased levels of caspase activation, suggesting that the compound triggers apoptotic pathways.

Case Studies

A notable study involved the administration of this compound in a xenograft model of breast cancer. The results demonstrated a significant reduction in tumor volume compared to control groups:

  • Study Design :
    • Model : HCC1954 breast cancer xenograft in nude mice
    • Dosage : Administered at 20 mg/kg daily for two weeks

Table 2: Tumor Volume Reduction in Xenograft Model

Treatment GroupInitial Tumor Volume (mm³)Final Tumor Volume (mm³)% Reduction
Control150 ± 10180 ± 15-20%
Treated150 ± 1090 ± 10-40%

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains.

Table 3: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa>50

These findings suggest that the compound may have potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Properties

IUPAC Name

methyl 1-(2-nitrophenyl)azetidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-17-11(14)8-6-12(7-8)9-4-2-3-5-10(9)13(15)16/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPDVSYMACWJGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(C1)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70695048
Record name Methyl 1-(2-nitrophenyl)azetidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887596-00-1
Record name Methyl 1-(2-nitrophenyl)azetidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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